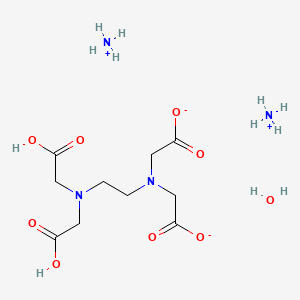
Silanediol, dicyclopentyl-
Descripción general
Descripción
Silanediol, dicyclopentyl- is a chemical compound with the molecular formula C10H20O2Si . It is a type of silanediol, which are compounds that have intrigued chemists for years due to their unique properties .
Molecular Structure Analysis
The Silanediol, dicyclopentyl- molecule contains a total of 34 bonds. There are 14 non-H bonds, 2 rotatable bonds, 2 five-membered rings, and 2 hydroxyl groups . The structure of the silanediol bound to the active site of thermolysin was found to have a conformation very similar to that of a corresponding phosphonamidate inhibitor .Chemical Reactions Analysis
Silanediols have been found to be an effective functional group for the design of active-site-directed protease inhibitors, including aspartic (HIV protease) and metallo (ACE and thermolysin) proteases . They achieve their action partially through direct antimuscarinic activity of the M1, M3, and M2 receptors; and partially through antagonism of bradykinin and histamine .Aplicaciones Científicas De Investigación
Hydrogen Bond Donor Catalysts
Silanediols have been identified as a new class of hydrogen bond donor catalysts. Their unique structure allows them to participate in various catalytic processes, including nucleophilic additions and organocatalysis. For instance, silanediols can facilitate the nucleophilic addition of indole to nitroalkenes, which is a key step in the synthesis of many pharmaceuticals .
Molecular Recognition and Sensing
The hydrogen-bonding capabilities of silanediols make them excellent candidates for molecular recognition and sensing applications. They can form stable complexes with various substrates, which is crucial for the development of new sensing materials that can detect specific molecules or ions .
Organocatalysis
Silanediols have shown promise in organocatalysis due to their ability to form strong hydrogen bonds. They can act as catalysts in reactions such as C–C coupling and N-acyl Mannich reactions, which are important for constructing complex organic molecules .
Hydrolysis Reactions
The study of silanediols includes their behavior in hydrolysis reactions. Silanediols can be synthesized through the hydrolysis of dichlorosilanes, and their reactivity in these processes can be tuned by modifying their structure, which has implications for materials science and synthesis .
Enantioselective Synthesis
Silanediols can also be used in enantioselective synthesis as hydrogen-bond donor catalysts. They can influence the outcome of reactions to produce chiral molecules, which is a critical aspect of drug development and synthesis of biologically active compounds .
Therapeutic Agent Development
Researchers have explored the use of silanediols in the advancement of new therapeutic agents. Their structural properties and reactivity make them suitable for creating compounds with potential medicinal properties .
Mecanismo De Acción
Dicyclomine achieves its action partially through direct antimuscarinic activity of the M1, M3, and M2 receptors; and partially through antagonism of bradykinin and histamine . Dicyclomine non-competitively inhibits the action of bradykinin and histamine, resulting in direct action on the smooth muscle, and decreased strength of contractions .
Direcciones Futuras
Silanediols have joined the ranks of metal-free alternatives for catalyzing addition reactions . They have the potential to match the hydrogen-bonding abilities of urea, thiourea, and guanidinium organocatalysts that mimic the activating properties of amino acids in peptides and enzymes . This suggests that chemists should consider silanediols when looking for low-cost, low-toxicity, air-stable replacements for transition-metal catalysts .
Propiedades
IUPAC Name |
dicyclopentyl(dihydroxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2Si/c11-13(12,9-5-1-2-6-9)10-7-3-4-8-10/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCJXDUBNUSNTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Si](C2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601167 | |
| Record name | Dicyclopentylsilanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silanediol, dicyclopentyl- | |
CAS RN |
211495-85-1 | |
| Record name | Dicyclopentylsilanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyclopentylsilanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






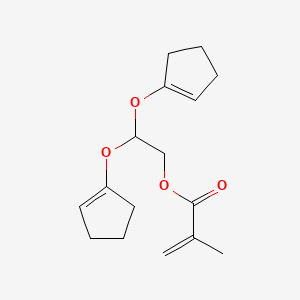

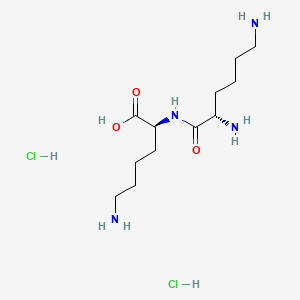

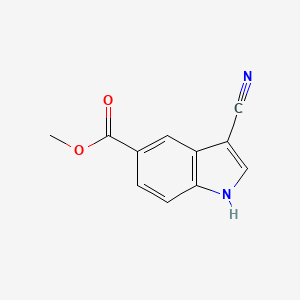
![6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine](/img/structure/B1592220.png)
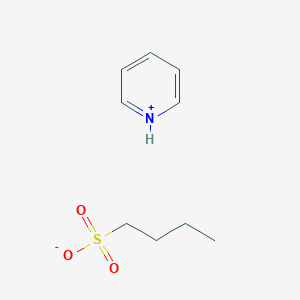
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1592223.png)


